molecular formula C10H8F3N3 B1603329 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 63875-04-7

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Numéro de catalogue: B1603329
Numéro CAS: 63875-04-7
Poids moléculaire: 227.19 g/mol
Clé InChI: MLRRKLJMOLPNFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents and often requires specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for the successful industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole and pyridine compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

Uniqueness

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is unique due to its specific combination of a trifluoromethyl group, an imidazole ring, and a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Activité Biologique

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the following structure:

C10H8F3N3\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{3}

This structure includes a pyridine ring and an imidazole moiety, which are known to contribute to various biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit a range of activities including:

  • Antimicrobial : Inhibition of bacterial growth and fungal infections.
  • Anticancer : Induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Enzyme Inhibition : Targeting specific kinases and enzymes involved in disease pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Compounds in the imidazo[4,5-c]pyridine family have been shown to inhibit various kinases, leading to reduced cell proliferation in cancer models .
  • DNA Interaction : The structural similarity to purines allows for potential interactions with DNA and RNA, affecting transcription and replication processes .
  • Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anticancer Activity

A study evaluated the anticancer effects of related imidazole derivatives, revealing that modifications at the imidazole position significantly influenced cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

CompoundCell LineIC50 (μM)
AMCF-75.0
BHT-294.5
CA5496.0

Antimicrobial Activity

In another investigation, derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could enhance activity against resistant strains.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC) (μg/mL)
DStaphylococcus aureus12.5
EEscherichia coli25
FPseudomonas aeruginosa50

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine and its analogs?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with substituted imidazoles. For example, imidazole rings can be synthesized via cyclization reactions using formamide and bromo ketones under reflux conditions, followed by Suzuki-Miyaura cross-coupling with pyridine boronic esters to introduce the trifluoromethyl group . Alternative routes include C–N coupling in DMF with bases like K₂CO₃ for regioselective functionalization . Key intermediates, such as 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, are often used as building blocks .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the pyridine (δ 8.0–9.0 ppm) and imidazole (δ 7.3–7.8 ppm) protons confirm connectivity . The trifluoromethyl group shows a characteristic singlet at ~δ -62 ppm in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) provides exact mass confirmation (e.g., calculated m/z 227.0462 for C₁₁H₈F₃N₃) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability depends on pH and solvent polarity. In aqueous acidic media, the imidazole ring may undergo protonation, altering reactivity. Formulating salts (e.g., with surfactants or counterions like mesylate) improves stability in polar solvents like DMSO or ethanol . Accelerated stability studies under thermal stress (40–60°C) and UV light exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidazole C2 position, facilitating nucleophilic aromatic substitution. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (e.g., ~1.2 V vs. SCE) that correlate with ligand donor strength in metal complexes . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. agonist effects) may arise from assay conditions. For example, in IDO1 (indoleamine 2,3-dioxygenase) inhibition studies, verify enzyme purity and use standardized IC₅₀ protocols with kynurenine quantification via HPLC . Control experiments with structurally similar analogs (e.g., varying methyl/trifluoromethyl positions) can isolate structure-activity relationships (SAR) .

Q. How can computational docking elucidate binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB ID 4PK5) identifies key interactions:

  • The trifluoromethyl group occupies hydrophobic pockets.
  • The pyridine nitrogen forms hydrogen bonds with active-site residues.
  • Free energy calculations (MM-GBSA) validate binding affinities .
    • Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) to confirm critical residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization risks occur during imidazole functionalization. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) ensures enantiopurity . Monitor optical rotation ([α]D) and chiral HPLC (Chiralpak AD-H column) to quantify enantiomeric excess (ee) during process optimization .

Q. Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for scalability .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous confirmation .
  • Bioactivity : Use orthogonal assays (e.g., SPR and cellular uptake studies) to validate target engagement .

Propriétés

IUPAC Name

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRRKLJMOLPNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628182
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-04-7
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.